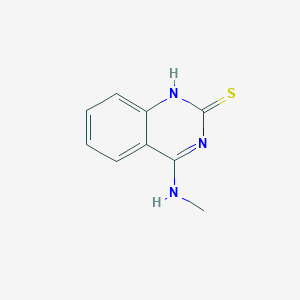

4-(Methylamino)quinazoline-2-thiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives often involves various methods. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which leads to quinazolin-4(3H)-ones. This method is transition-metal-free, external oxidant-free, and easy to perform .

Molecular Structure Analysis

The molecular formula of 4-(Methylamino)quinazoline-2-thiol is C9H9N3S, with a molecular weight of 191.26 g/mol. Its IUPAC name is 4-(methylamino)-2(1H)-quinazolinethione. The InChI code is 1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) .

Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction. These hybrids exhibit multi-faceted biological activity, targeting specific and multiple disease-related pathways .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

4-(Methylamino)quinazoline-2-thiol derivatives have demonstrated significant antimycobacterial activity against various strains of Mycobacterium spp., including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare. Some compounds in this class showed even higher activity than isoniazid against atypical mycobacterial strains, highlighting their potential as novel antitubercular agents (Kuneš et al., 2000).

Antimalarial and Antitumor Effects

Modifications of the 4-amino group in 2,4-diamino-6-[(aryl)thio]quinazolines, to include hydrazino and hydroxyamino moieties, have been explored for their potential to impact antimalarial and antitumor properties. However, these modifications were found to markedly reduce the antimalarial and antitumor properties of the series, suggesting the critical role of the 4-amino group in mediating these biological activities (Werbel & Degnan, 1987).

Antifungal Activity

Quinazoline derivatives have shown promising antifungal activities, with some novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives displaying good inhibitory effects against a range of fungi. The mechanism of action includes increased cell membrane permeability and inhibition of fungal growth, suggesting these compounds as potential antifungal agents (Xu et al., 2007).

Antimicrobial Activities

Certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Alagarsamy et al., 2007).

Synthesis and Theoretical Studies

The synthesis of quinazoline-2-thiols and their derivatives has been explored, inspired by their potential biological activity and utility in various applications. These compounds have been characterized by various spectroscopic methods, underscoring the ongoing interest in quinazoline derivatives for their versatile applications in medicinal chemistry (Kaur, Bansal, & Kaur, 2011).

Zukünftige Richtungen

Research on quinazoline derivatives continues to evolve. Scientists are designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency against various cancers, including bladder cancer . The field of medicinal chemistry aims to intensify drug development by exploring hybridized pharmacophoric features and their potential roles in exhibiting various pharmacological activities .

Wirkmechanismus

Target of Action

4-(Methylamino)quinazoline-2-thiol is a derivative of the quinazoline family . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . .

Mode of Action

Quinazoline derivatives are known to interact with multiple targets, leading to their diverse pharmacological effects . The compound may interact with its targets, causing changes that result in its therapeutic effects.

Biochemical Pathways

Given the broad spectrum of activities exhibited by quinazoline derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .

Result of Action

Given the pharmacological activities of quinazoline derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .

Eigenschaften

IUPAC Name |

4-(methylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPDAYQNHFAZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2783928.png)

![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783934.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2783941.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)